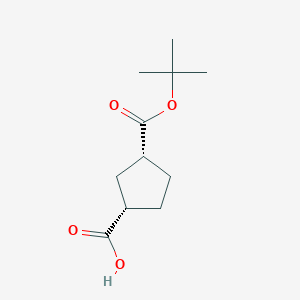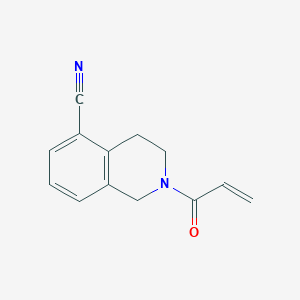
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in learning and memory processes in the brain.
Mecanismo De Acción
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor's activation, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) - a process that underlies learning and memory. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to be highly specific for the NMDA receptor and does not affect other glutamate receptors, such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
In addition to its role in synaptic plasticity, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to reduce the release of dopamine in the brain, which may contribute to its analgesic effects. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is its high specificity for the NMDA receptor, which allows researchers to selectively manipulate this receptor without affecting other glutamate receptors. However, one limitation of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of NMDA receptors in the development and maintenance of chronic pain. Finally, there is a need for further research on the biochemical and physiological effects of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide, particularly in the context of inflammation and immune function.
Conclusion:
In conclusion, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is a chemical compound that has significant potential for scientific research due to its selective antagonism of the NMDA receptor. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been widely used to investigate the role of this receptor in various physiological and pathological processes, and has shown promise as a therapeutic target for neurological and psychiatric disorders. While there are limitations to the use of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide in lab experiments, its specificity and selectivity make it a valuable tool for studying the mechanisms underlying synaptic plasticity and other physiological processes.
Métodos De Síntesis
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with cyclopropylmethanol, followed by the reaction with pyrrolidine-1-carboxylic acid and carbonyldiimidazole. This method yields 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide with a purity of over 99%.
Aplicaciones Científicas De Investigación
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. For example, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been used to investigate the role of NMDA receptors in pain perception, addiction, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has also been used to study the mechanisms underlying synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience.
Propiedades
IUPAC Name |
3-(cyclopropylmethoxy)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(16-12-2-1-6-15-8-12)17-7-5-13(9-17)19-10-11-3-4-11/h1-2,6,8,11,13H,3-5,7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCLCCEWNKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)



![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)
![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)
